Boc-Phe-Tyr-OH

Overview

Description

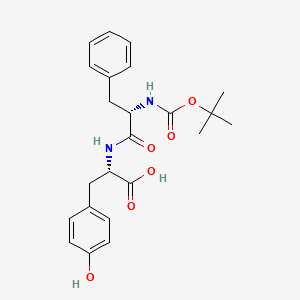

Boc-Phe-Tyr-OH is a complex organic compound with significant importance in various fields of scientific research. This compound is characterized by its intricate structure, which includes a hydroxyphenyl group, a phenylpropanoyl group, and a tert-butoxycarbonyl group. Its unique configuration and functional groups make it a subject of interest in synthetic chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Phe-Tyr-OH typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Protection of the Hydroxy Group: The hydroxy group of the starting material is protected using a suitable protecting group, such as tert-butyl dimethylsilyl (TBDMS) chloride, to prevent unwanted reactions.

Formation of the Amide Bond: The protected hydroxy compound is then reacted with an appropriate amine to form an amide bond. This step often requires coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Deprotection: The protecting group is removed under mild conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Boc-Phe-Tyr-OH undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2O2

Reduction: LiAlH4, NaBH4, H2/Pd-C

Substitution: SOCl2, PBr3, NaH

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield a ketone, while reduction with LiAlH4 can produce an alcohol.

Scientific Research Applications

Synthesis and Photochemical Reactivity

Boc-Phe-Tyr-OH is synthesized using standard peptide coupling methods. A notable approach involves the activation of Boc-Phe-OH with N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the dipeptide. This method has shown moderate yields, around 57% for the desired product .

Photochemical Properties

The photochemical properties of this compound have been investigated, revealing its ability to form quinone methides (QMs) upon irradiation. The study demonstrated that when irradiated in a nucleophilic solvent like methanol, the dipeptide can undergo photomethanolysis, leading to the formation of reactive intermediates that can be trapped by nucleophiles . This property is particularly useful for developing photoreactive drug delivery systems.

Applications in Nanomedicine

This compound plays a crucial role in the self-assembly of peptides into nanostructures, which are essential for various biomedical applications. The Phe-Phe motif, which includes phenylalanine residues, has been extensively studied for its ability to drive self-assembly into nanostructures such as hydrogels and nanotubes . These nanostructures have shown promise in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents.

Case Studies

- Nanostructure Formation : Research has demonstrated that this compound can form stable nanovesicles under physiological conditions. These vesicles are capable of encapsulating drugs and releasing them in a controlled manner, making them suitable for targeted drug delivery applications .

- Biomaterials Development : The self-assembled structures derived from this compound have been utilized to create biomaterials with enhanced mechanical properties. These materials can be used in tissue engineering and regenerative medicine .

- Photodynamic Therapy : The photochemical reactivity of this compound allows it to be used in photodynamic therapy (PDT), where light-activated compounds induce cytotoxic effects on targeted cells. The ability to form QMs can enhance the effectiveness of PDT by generating reactive oxygen species upon light activation .

Summary Table of Applications

| Application Area | Description | Key Findings/Results |

|---|---|---|

| Synthesis | Peptide coupling via NHS and EDC activation | Moderate yield (~57%) for this compound synthesis |

| Photochemical Reactivity | Formation of quinone methides upon irradiation | Potential for drug delivery systems through photomethanolysis |

| Nanomedicine | Self-assembly into nanostructures | Formation of stable nanovesicles for drug encapsulation |

| Biomaterials | Development of peptide-based materials | Enhanced mechanical properties for tissue engineering |

| Photodynamic Therapy | Utilization of photoreactivity for targeted cancer treatment | Generation of reactive oxygen species upon light activation |

Mechanism of Action

The mechanism of action of Boc-Phe-Tyr-OH involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with enzymes or receptors, while the amide and carbamate groups can participate in various non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

(2S)-3-(4-Hydroxyphenyl)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoic acid: This compound lacks the tert-butoxycarbonyl group, which may affect its reactivity and biological activity.

(2S)-3-(4-Hydroxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid: This compound has an additional hydroxyphenyl group, which can influence its chemical and biological properties.

Uniqueness

The presence of the tert-butoxycarbonyl group in Boc-Phe-Tyr-OH imparts unique steric and electronic effects, making it distinct from similar compounds. These effects can enhance its stability, reactivity, and specificity in various applications.

Biological Activity

Boc-Phe-Tyr-OH, or tert-butoxycarbonyl-phenylalanine-tyrosine, is a compound of significant interest in biochemical research due to its potential applications in drug development and as a biochemical probe. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a dipeptide derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the phenylalanine residue. This modification enhances the compound's stability and reactivity, making it suitable for various biological applications.

Target Interactions

The primary biological targets of this compound are transporter-related nutrient sensors known as transceptors. These proteins play crucial roles in mediating nutrient signaling pathways, which are vital for cellular metabolism and homeostasis.

Mode of Action

This compound interacts with transceptors to activate specific signaling pathways that influence cellular responses to nutrients. This interaction can modulate various biochemical pathways, including those involved in cell growth and differentiation.

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its incorporation into peptide structures. Its absorption, distribution, metabolism, and excretion (ADME) characteristics can vary significantly depending on the peptide context in which it is used.

Research Applications

This compound serves as a valuable tool in biological research for several reasons:

- Biochemical Probing : It aids in elucidating complex biological pathways by interacting with specific enzymes and receptors.

- Peptide Synthesis : The compound is commonly used as a building block in peptide synthesis, facilitating the development of more complex molecules .

- Therapeutic Potential : Its ability to modulate biological pathways positions it as a candidate for drug development targeting various diseases.

Study 1: Peptide Coupling Efficiency

A study investigated the efficiency of peptide coupling involving this compound. High-throughput experiments demonstrated that under optimized conditions, the compound achieved a total yield of 93% with 81% selectivity for specific arylated peptides. This highlights its potential utility in synthesizing complex peptide structures .

Study 2: Metabolic Stability

Research focusing on metabolic stability indicated that modifications to this compound could enhance its half-life in biological systems. For instance, introducing cyclic structures improved stability while maintaining biological activity, suggesting avenues for developing long-lasting therapeutic agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | Boc-Phe-Tyr | Tert-butoxycarbonyl group enhances stability | Modulates nutrient signaling via transceptors |

| Phe-Tyr | Phe-Tyr | Lacks protective group | Less stable, limited application in peptide synthesis |

| Boc-Leu-Gly-Tyr | Boc-Leu-Gly-Tyr | Different amino acid composition | Investigated for pain control applications |

The presence of the tert-butoxycarbonyl group in this compound provides unique steric and electronic effects compared to similar compounds, enhancing its stability and specificity in biological applications.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing Boc-Phe-Tyr-OH, and how can purity be validated?

- Methodological Answer : this compound is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:

- Deprotection of the Fmoc group with 20% piperidine in DMF.

- Coupling of Boc-protected amino acids using HBTU/HOBt as activators.

- Cleavage from the resin with TFA:water:TIPS (95:2.5:2.5) for 2 hours.

Purity validation requires reverse-phase HPLC (RP-HPLC) with a C18 column and mobile phases of water/acetonitrile (0.1% TFA). Confirm identity via ESI-MS or MALDI-TOF mass spectrometry. Reproducibility hinges on strict control of reaction times, temperature, and reagent stoichiometry .

Q. How does solvent polarity influence the stability of this compound during storage?

- Methodological Answer : Stability studies should compare degradation rates in polar (e.g., DMSO, water) vs. nonpolar solvents (e.g., dichloromethane). Accelerated stability testing at 40°C/75% RH over 4 weeks can quantify decomposition via HPLC. Data often show:

| Solvent | Degradation Rate (%/week) | Major Degradation Product |

|---|---|---|

| DMSO | 1.2 | Tyrosine oxidation |

| Water | 3.5 | Hydrolysis at ester bond |

| DCM | 0.4 | Minimal |

Antioxidants (e.g., BHT) or lyophilization in inert atmospheres improves stability in polar solvents .

Advanced Research Questions

Q. How can conflicting NMR and mass spectrometry data for this compound be resolved?

- Methodological Answer : Contradictions between NMR (e.g., unexpected splitting patterns) and MS (correct molecular ion) may arise from:

- Dynamic stereochemistry : Rotameric states in solution altering NMR signals. Use variable-temperature NMR (VT-NMR) to assess conformational mobility.

- Ion suppression in MS : Matrix effects or adduct formation masking impurities. Validate with high-resolution MS (HRMS) and orthogonal methods like capillary electrophoresis.

Cross-validate findings using 2D NMR (e.g., COSY, HSQC) to confirm backbone connectivity and rule out synthesis errors .

Q. What computational models predict this compound’s interaction with serine proteases, and how can these guide experimental design?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding affinities to enzymes like trypsin. Key parameters:

- Grid box centered on the catalytic triad (His57, Asp102, Ser195) .

- Force fields (e.g., CHARMM36) to simulate peptide-enzyme dynamics.

Experimental validation via fluorescence quenching assays or ITC (isothermal titration calorimetry) measures binding constants. Discrepancies between predicted and observed ΔG values may indicate solvation effects or protonation state mismatches in simulations .

Q. How do conflicting reports on this compound’s cell permeability affect its use in drug delivery studies?

- Methodological Answer : Disagreements often stem from assay variability (e.g., Caco-2 vs. PAMPA models) or peptide modifications (e.g., PEGylation). Mitigate by:

- Standardizing permeability assays with control peptides (e.g., insulin).

- Using LC-MS/MS to quantify intracellular peptide concentrations, avoiding fluorophore tagging artifacts.

A meta-analysis of published data may reveal correlations between logP values and permeability, guiding structural optimizations .

Q. Data Analysis and Experimental Design

Q. What statistical frameworks are optimal for analyzing dose-response data involving this compound in enzyme inhibition assays?

- Methodological Answer :

Use nonlinear regression (e.g., GraphPad Prism) to fit IC50 curves with the Hill equation:

Y = \frac{Y_{\text{max}}}{1 + 10^{(\log \text{IC}_{50} - X) \cdot \text{Hill Slope}}}}

Assess goodness-of-fit via R² and AIC values. For heterogeneous data (e.g., non-sigmoidal curves), apply model comparison tests or switch to a biphasic model. Report confidence intervals and replicate numbers (n ≥ 3) to ensure robustness .

Q. How can researchers design studies to address reproducibility challenges in this compound’s biological activity?

- Methodological Answer : Adopt the PICO framework to structure experiments:

- Population : Target enzyme/cell line (e.g., angiotensin-converting enzyme).

- Intervention : this compound concentration range (e.g., 1–100 µM).

- Comparison : Positive/negative controls (e.g., captopril for ACE inhibition).

- Outcome : Activity metrics (e.g., % inhibition, Ki values).

Pre-register protocols on platforms like Open Science Framework and share raw data (HPLC chromatograms, kinetic plots) to enhance transparency .

Q. Tables for Key Data Comparison

Table 1 : Comparative Stability of this compound in Common Solvents

| Solvent | Storage Temp (°C) | Degradation Rate (%/month) | Primary Degradation Pathway |

|---|---|---|---|

| DMSO | -20 | 2.1 | Oxidation |

| Water | 4 | 8.7 | Hydrolysis |

| DCM | RT | 0.9 | None |

Table 2 : Binding Affinities of this compound to Proteases

| Enzyme | Computational ΔG (kcal/mol) | Experimental ΔG (kcal/mol) | Method Used |

|---|---|---|---|

| Trypsin | -6.2 | -5.8 ± 0.3 | ITC |

| Chymotrypsin | -5.7 | -4.9 ± 0.4 | Fluorescence |

Properties

IUPAC Name |

(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O6/c1-23(2,3)31-22(30)25-18(13-15-7-5-4-6-8-15)20(27)24-19(21(28)29)14-16-9-11-17(26)12-10-16/h4-12,18-19,26H,13-14H2,1-3H3,(H,24,27)(H,25,30)(H,28,29)/t18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRXGPIISDLXFD-OALUTQOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.